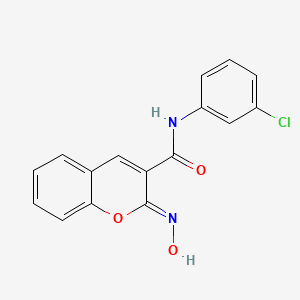

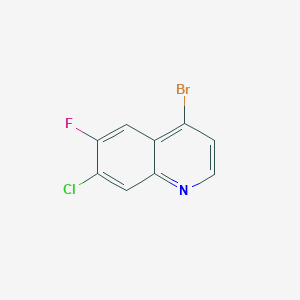

![molecular formula C15H19N3O4S2 B2590384 N-[6-(丁酰磺酰胺)-1,3-苯并噻唑-2-基]丁酰胺 CAS No. 881042-58-6](/img/structure/B2590384.png)

N-[6-(丁酰磺酰胺)-1,3-苯并噻唑-2-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves various organic chemistry techniques and the use of catalysts .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve predicting possible reactions based on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .科学研究应用

Anti-Tubercular Agents

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of new benzothiazole derivatives with standard reference drugs, finding some derivatives to have better inhibition potency .

Organic Synthesis

In the field of organic synthesis, benzothiazole compounds serve as key intermediates. They are used in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are crucial for constructing complex molecules that have applications in medicinal chemistry and material science .

Medicinal Chemistry

The benzothiazole moiety is a common feature in molecules with significant biological activity. It is often incorporated into drug design due to its potential interactions with biological targets. This compound, with its benzothiazole core, could be pivotal in the development of new medications .

Molecular Docking Studies

Molecular docking studies are essential for understanding how drugs interact with their targets. Benzothiazole derivatives, including the compound , have been used in molecular docking to predict their binding affinities and modes of action against various biological targets .

Amide Bond Formation

The formation of amide bonds is a fundamental reaction in organic chemistry, with applications ranging from peptide synthesis to polymer production. The compound’s structure suggests it could be involved in novel methods of amide bond formation, such as direct amidation of esters with alkali metal amidoboranes .

Protein-Ligand Interaction Studies

In biochemistry, understanding protein-ligand interactions is crucial for drug discovery. Benzothiazole derivatives can be used as ligands in such studies to explore their therapeutic potential and optimize their structures for better efficacy .

Development of Bioactive Glycohybrids

The compound’s structure allows for the possibility of creating bioactive glycohybrids. These are molecules that combine carbohydrate moieties with other bioactive structures, potentially leading to new classes of therapeutics .

Green Chemistry Applications

The synthesis of benzothiazole derivatives can be achieved through green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions. These methods reduce the environmental impact of chemical synthesis and are aligned with the principles of sustainable development .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIXXHCUACPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

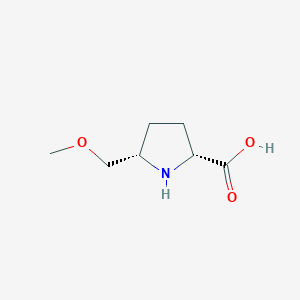

![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)

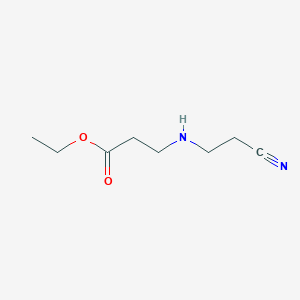

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)

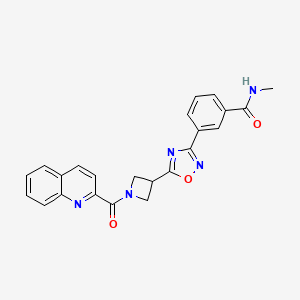

![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)

![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)